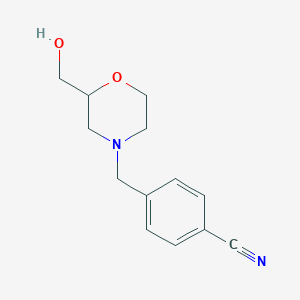
4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is a compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It has gained significant attention in various fields of research and industry due to its unique properties.
Synthesis Analysis
The synthesis of morpholino nucleosides can be started from enantiopure glycidol . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis
The molecular structure of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a crucial step in the synthesis of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile”. This process involves a radical approach and is paired with a Matteson–CH2–homologation .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study synthesized a similar compound, 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, and explored its structure. This compound showed inhibition of the proliferation of some cancer cell lines, indicating potential antitumor activity (Lu et al., 2018).
Local Anesthetic Properties
- Research on 4-[3-(4-phenoxymethyl-phenyl)-propyl]-morpholine, a compound with a structure related to the query compound, reported its high activity as a topical local anesthetic with low toxicity. A new synthesis method for this compound was reported (Oelschläger et al., 1977).
Androgen Receptor Modulation
- A study identified a 4-(hydroxymethyl)diarylhydantoin as a selective androgen receptor modulator. This compound, having a similar functional group, showed anabolic activity on muscle, dissociated from androgenic activity on prostate (Nique et al., 2012).
Antimicrobial Activity
- Another study synthesized new benzo and naphthonitrile derivatives, including a compound structurally related to the query compound. Some of these compounds exhibited significant antibacterial and antifungal activities (Fadda et al., 2013).
Ionic Liquids and Biodegradability
- A series of 4-benzyl-4-methylmorpholinium salts were synthesized, related to the structure of the query compound. These salts showed moderate or low toxicity and very low activity against bacteria and fungi. Some of these ionic liquids were identified as potential new biomass solvents (Pernak et al., 2011).
Synthesis and Structural Studies
- Research on 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, a compound with a similar molecular structure, discussed its synthesis and crystal structure, providing insights into the molecular conformation and interactions (Fun et al., 2011).
Wirkmechanismus
As a type of morpholino oligomer, “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is used in molecular biology to modify gene expression. Its mechanism of action involves blocking access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[2-(hydroxymethyl)morpholin-4-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-7-11-1-3-12(4-2-11)8-15-5-6-17-13(9-15)10-16/h1-4,13,16H,5-6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTFADPGXZZNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)C#N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)
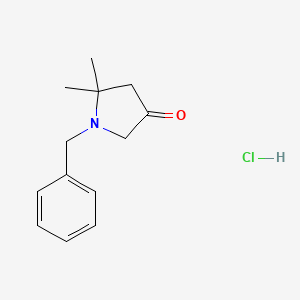
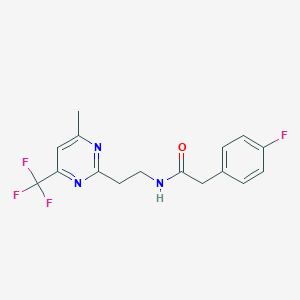
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)
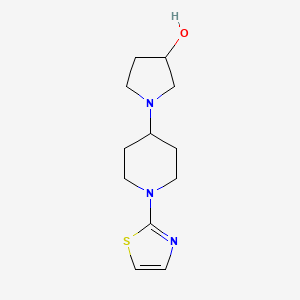
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2418841.png)


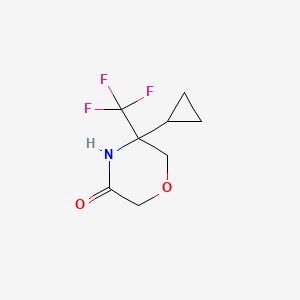
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2418851.png)
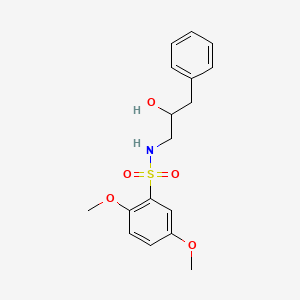
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2418853.png)
